2,6-Dichloropyrazine

Catalog No.
S601547
CAS No.
4774-14-5
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloropyrazine

CAS Number

4774-14-5

Product Name

2,6-Dichloropyrazine

IUPAC Name

2,6-dichloropyrazine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H

InChI Key

LSEAAPGIZCDEEH-UHFFFAOYSA-N

SMILES

C1=C(N=C(C=N1)Cl)Cl

Synonyms

2,6-Dichlorpyrazin; m-Dichloropyrazine;

Canonical SMILES

C1=C(N=C(C=N1)Cl)Cl
  • ATR kinase inhibitors

    A specific class of drugs targeting Ataxia-telangiectasia and Rad3-related (ATR) kinase, an enzyme involved in DNA damage repair. Studies have shown that 2,6-Dichloropyrazine can be used as a precursor in the synthesis of these inhibitors, offering potential avenues for cancer treatment [].

  • Pyridine and pyrazine compounds

    These classes of compounds are known for their diverse pharmacological activities. 2,6-Dichloropyrazine serves as a valuable starting material for the synthesis of various pyridine and pyrazine derivatives with potential applications in treating various diseases [].

Creation of Functional Materials

Beyond pharmaceuticals, 2,6-Dichloropyrazine holds potential in the development of functional materials with specific properties.

  • Oxacalixarenes containing nitrogen heterocycles: These are a class of macrocyclic compounds with unique structural features and potential applications in various fields. Research has explored the use of 2,6-Dichloropyrazine in the synthesis of oxacalixarenes containing nitrogen heterocycles, which could lead to the development of novel materials with tailored properties for specific applications.

2,6-Dichloropyrazine is a heterocyclic aromatic compound with the molecular formula C4H2Cl2N2C_4H_2Cl_2N_2. It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two chlorine substituents located at the 2 and 6 positions on the pyrazine ring. This structure contributes to its unique chemical properties and reactivity. 2,6-Dichloropyrazine is a colorless to pale yellow liquid with a melting point of approximately 53-56 °C and a boiling point that has not been definitively reported in the literature .

Currently, there is no scientific literature available on the specific mechanism of action of 2,6-Dichloropyrazine.

  • Safety data sheets (SDS) for 2,6-Dichloropyrazine indicate potential irritation to skin and eyes [].
  • Specific data on flammability and reactivity is not available, but as with most organic compounds, it's advisable to handle it with caution and avoid open flames or strong oxidizing agents.
Due to its electrophilic nature. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.
  • Cyclization Reactions: Under specific conditions, it can react with other organic compounds to form more complex heterocycles.
  • Electrophilic Aromatic Substitution: The compound can react with electrophiles, leading to the substitution of hydrogen atoms on the pyrazine ring .

Research indicates that 2,6-Dichloropyrazine exhibits biological activities that may be beneficial in pharmaceutical applications. It has been studied for its potential as an inhibitor of certain kinases, which are enzymes involved in various cellular processes. Additionally, some studies suggest that it may possess antimicrobial properties, although detailed mechanisms of action are still under investigation .

The synthesis of 2,6-Dichloropyrazine can be achieved through several methods:

  • Ammoniation and Cyclization: This method involves the reaction of methyl chloroacetate and glyoxal under ammoniation conditions to yield 2,6-Dichloropyrazine .
  • Halogenation of Pyrazine: Pyrazine can be chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the desired positions.
  • Reactions with Chlorinating Agents: Various chlorinating agents can be used to selectively introduce chlorine into the pyrazine ring .

2,6-Dichloropyrazine is utilized in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting kinase pathways.
  • Agricultural Chemicals: The compound is explored for use in developing agrochemicals due to its potential biological activity.
  • Chemical Synthesis: It acts as a building block for synthesizing other complex organic molecules and heterocycles .

Several compounds share structural similarities with 2,6-Dichloropyrazine. Here are some notable examples:

Compound NameStructureUnique Features
2-ChloropyrazineC4H3ClN2Contains one chlorine atom; less reactive
3,6-DichloropyrazineC4H2Cl2N2Chlorines at different positions; different reactivity profile
PyrazineC4H4N2No halogen substituents; basic structure

Uniqueness of 2,6-Dichloropyrazine: The positioning of chlorine atoms at the 2 and 6 positions significantly influences its reactivity and biological activity compared to its analogs. This specific arrangement allows for distinct interactions in both

XLogP3

1.5

LogP

1.53 (LogP)

Melting Point

56.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4774-14-5

Wikipedia

2,6-Dichloropyrazine

General Manufacturing Information

Pyrazine, 2,6-dichloro-: ACTIVE

Dates

Modify: 2023-08-15

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